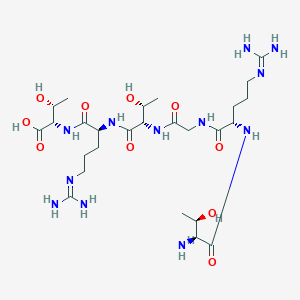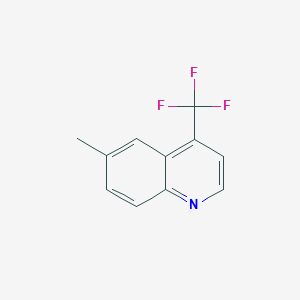![molecular formula C15H17NO B12593097 Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- CAS No. 651328-41-5](/img/structure/B12593097.png)
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is an organic compound with the molecular formula C14H15NO. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a methyl(4-methylphenyl)amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- typically involves the reaction of 4-methylphenylamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Mechanism of Action
The mechanism of action of Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol sulfate: Used as a photographic developer and hair dye.
4-[(4-Methoxyphenyl)amino]methylphenol: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
CAS No. |
651328-41-5 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[(N,4-dimethylanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO/c1-12-3-7-14(8-4-12)16(2)11-13-5-9-15(17)10-6-13/h3-10,17H,11H2,1-2H3 |
InChI Key |
VOLPMCOQKLSNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


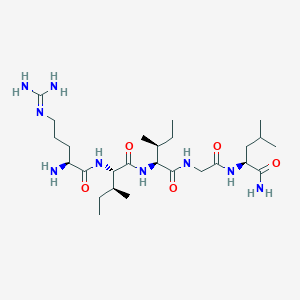
![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)
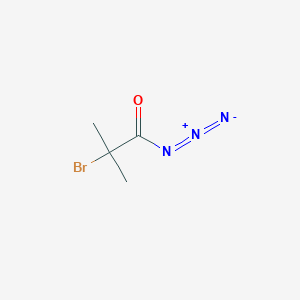
![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)
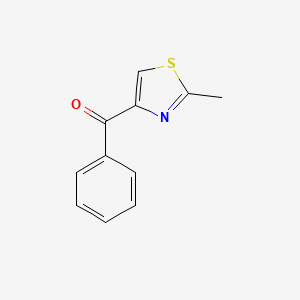

![1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-](/img/structure/B12593063.png)
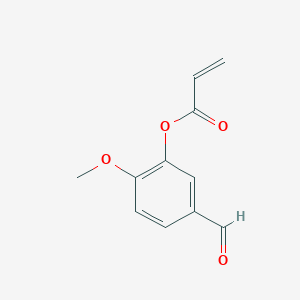

![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)

